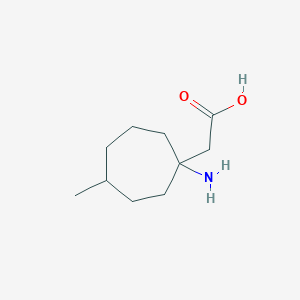

2-(1-Amino-4-methylcycloheptyl)acetic acid

説明

Overview of Non-Proteinogenic Amino Acids (NPAAs) in Chemical Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids encoded by the genetic code. nih.govlibretexts.org This class encompasses a vast array of structures, with over 140 NPAAs found in proteins (arising from post-translational modifications) and thousands more existing in nature or synthesized in the laboratory. chemicalbook.com The structural diversity of NPAAs is immense, including variations in side-chain structure, stereochemistry (such as the presence of D-amino acids), and the substitution pattern of the amino acid backbone. researchgate.net

In chemical research, NPAAs are invaluable tools. They are widely used as chiral building blocks and molecular scaffolds in the creation of combinatorial libraries for drug discovery. pharmaffiliates.com Their incorporation into peptides can lead to peptidomimetics with improved properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. beilstein-journals.org The unique side chains of NPAAs can also be used to introduce specific functionalities, such as fluorescent probes or reactive handles for bioconjugation. beilstein-journals.org

The Unique Role of Cyclic Amino Acids in Constrained Chemical Structures

Cyclic amino acids are a subclass of NPAAs where the side chain is cyclized back onto the amino acid backbone or contains a carbocyclic or heterocyclic ring. This cyclic nature imparts significant conformational constraints on the molecule. mdpi.com By restricting the rotational freedom of the peptide backbone, the incorporation of cyclic amino acids can lock a peptide into a specific three-dimensional structure. biomedres.us This is a powerful strategy in drug design, as it can pre-organize a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target. nih.gov

The conformational rigidity of cyclic amino acids also contributes to increased metabolic stability, as the constrained structure can be less susceptible to cleavage by proteases. mdpi.com Furthermore, the cyclic scaffold can be functionalized to present side chains in specific spatial orientations, allowing for the precise design of molecules that can interact with biological targets in a predetermined manner. researchgate.net

Structural Context: The Cycloheptane (B1346806) Ring System in Organic Chemistry

The cycloheptane ring is a seven-membered carbocycle with the chemical formula C₇H₁₄. prepchem.com Unlike the well-behaved cyclohexane (B81311) ring, which predominantly adopts a stable chair conformation, cycloheptane is a highly flexible molecule with a complex conformational landscape. It exists as a dynamic equilibrium of several low-energy conformations, with the twist-chair and chair forms being the most stable. The energy barriers between these conformations are relatively low, leading to a state of constant fluxionality.

The introduction of substituents onto the cycloheptane ring further influences its conformational preferences. The position and stereochemistry of the substituent can favor certain conformations over others to minimize steric interactions. The synthesis of substituted cycloheptane derivatives can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, various synthetic methods have been developed to access these structures, which are found in a number of natural products and pharmacologically active compounds.

Academic Research Landscape of 2-(1-Amino-4-methylcycloheptyl)acetic acid as a Model Compound

A thorough review of the current academic literature reveals a notable absence of specific research focused on this compound. While the synthesis and properties of various cyclic amino acids, including those with cyclohexane and other ring systems, have been documented, this particular substituted cycloheptyl amino acid does not appear to have been a subject of dedicated study.

The lack of specific research on this compound means that its synthesis, conformational properties, and potential applications have not been experimentally determined and reported in peer-reviewed journals. However, its structure suggests it could serve as an interesting model compound for several areas of investigation:

Conformational Analysis: The presence of a methyl group at the 4-position of the cycloheptane ring would be expected to influence the ring's conformational equilibrium. Studies on this molecule could provide valuable insights into the steric effects of substituents on the complex conformational landscape of the cycloheptane system.

Peptide Chemistry: As a constrained NPAA, incorporating this amino acid into peptides would allow researchers to study the impact of a substituted seven-membered ring on peptide secondary structure and stability. The methyl group could also play a role in modulating interactions with biological targets.

Medicinal Chemistry: The lipophilic nature of the 4-methylcycloheptyl group could be explored for its potential to enhance cell permeability or to interact with hydrophobic binding pockets in enzymes or receptors.

While no direct research exists, the principles of non-proteinogenic amino acids, the conformational constraints imposed by cyclic structures, and the unique nature of the cycloheptane ring system provide a strong theoretical framework for predicting the potential significance of this compound as a target for future chemical research.

Structure

3D Structure

特性

分子式 |

C10H19NO2 |

|---|---|

分子量 |

185.26 g/mol |

IUPAC名 |

2-(1-amino-4-methylcycloheptyl)acetic acid |

InChI |

InChI=1S/C10H19NO2/c1-8-3-2-5-10(11,6-4-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |

InChIキー |

FIUWJLQBMQLHOD-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(CC1)(CC(=O)O)N |

製品の起源 |

United States |

Synthetic Methodologies for 2 1 Amino 4 Methylcycloheptyl Acetic Acid

Enantio- and Diastereoselective Synthesis of Cyclic Cα-Tetrasubstituted α-Amino Acids

The central challenge in synthesizing 2-(1-Amino-4-methylcycloheptyl)acetic acid is the creation of the Cα-tetrasubstituted stereocenter with high stereocontrol. This requires methods that can forge the quaternary carbon center in an enantio- and diastereoselective manner.

Stereoselective alkylation of an enolate is a primary method for constructing Cα-tetrasubstituted α-amino acids. This can be achieved by the sequential alkylation of a glycine (B1666218) derivative. doi.org Often, a chiral auxiliary or a chiral phase-transfer catalyst is used to ensure stereocontrol. For instance, phase-transfer catalyzed asymmetric alkylation of glycine esters has been successfully applied to the synthesis of cyclic amino acids containing piperidine (B6355638) and azepane (a seven-membered ring) cores. rsc.org

In these reactions, the enolate of a glycine Schiff base is generated and then alkylated. The use of a chiral catalyst ensures that the alkylating agent adds to a specific face of the enolate, leading to an enantiomerically enriched product. rsc.org For Cα-tetrasubstituted products, this process may involve a second alkylation step. The stereochemical outcome of the second alkylation is influenced by the stereocenter established in the first, often requiring careful optimization of reaction conditions. acs.org Modern methods, such as palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds, also provide novel pathways for stereoselective synthesis. nih.gov

| Alkylation Method | Catalyst/Auxiliary | Application | Key Feature |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Asymmetric synthesis of azepane amino acids | Applicable to 7-membered rings rsc.org |

| Chiral Auxiliary | C2-Symmetric Chiral Amine | Diastereoselective benzylation | >97% ds in presence of DMPU doi.org |

| C-H Activation | Palladium Catalyst | Alkylation of unactivated C(sp3)-H bonds | Site-selective functionalization nih.gov |

This interactive table highlights different stereoselective alkylation methods.

Asymmetric cycloaddition reactions are powerful tools for constructing complex cyclic systems with multiple stereocenters in a single step. The Diels-Alder reaction, in particular, has been widely used to form six-membered rings with high stereocontrol. acs.orgunirioja.es By using chiral dienophiles, such as α,β-unsaturated N-acyloxazolidinones, the facial selectivity of the cycloaddition can be controlled, leading to enantiomerically enriched cyclic products. acs.org

For the synthesis of other ring sizes or heteroatoms, different cycloadditions are employed. For example, an enantioselective copper(II)/BOX-catalyzed [3+2] cycloaddition of vinyl azides can generate diverse chiral cyclic azides, which serve as precursors to amino acids. nih.gov Similarly, a phosphine-catalyzed [3+2]-cycloaddition between olefinic azlactones and allenes provides a one-pot route to highly functionalized chiral cyclic α-amino esters containing a quaternary stereocenter. nih.gov These methods offer sophisticated pathways to the core structure of chiral cyclic compounds.

Photoredox Catalysis in Unnatural α-Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, offering mild reaction conditions and high functional group tolerance. acs.org This methodology is particularly well-suited for the synthesis of unnatural α-amino acids, providing novel pathways for carbon-carbon and carbon-heteroatom bond formation. The synthesis of compounds like this compound can be envisioned through several photoredox-mediated strategies.

One common approach involves the generation of alkyl radicals from readily available precursors, which then add to an appropriate acceptor. For instance, a radical corresponding to the acetic acid portion could be generated and added to a precursor containing the 1-amino-4-methylcycloheptyl group. Conversely, a radical centered on the cycloheptyl ring could be formed and coupled with a glycine equivalent.

Key features of photoredox catalysis in this context include:

Mild Reaction Conditions: Reactions are often carried out at room temperature using visible light, which prevents the degradation of sensitive functional groups. acs.org

Radical Generation from Diverse Precursors: Carboxylic acids, alkyl halides, and other functional groups can serve as effective radical precursors under photoredox conditions.

High Stereoselectivity: Through the use of chiral catalysts or auxiliaries, it is possible to achieve high levels of stereocontrol in the synthesis of chiral α-amino acids.

A plausible photoredox-catalyzed approach to a precursor of this compound could involve the decarboxylative coupling of a carboxylic acid with an imine derived from a 4-methylcycloheptyl ketone. The general mechanism for such a reaction is outlined below:

| Step | Description |

| 1. Catalyst Excitation | A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst engages in a single electron transfer with a substrate, either oxidizing or reducing it to generate a radical intermediate. |

| 3. Radical Reaction | The generated radical participates in the desired bond-forming reaction, such as addition to an imine or another radical acceptor. |

| 4. Catalyst Regeneration | The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle. |

The application of photoredox catalysis offers a promising avenue for the efficient and stereoselective synthesis of complex unnatural amino acids like this compound.

Specific Synthetic Routes Towards this compound and its Derivatives

The synthesis of this compound presents the dual challenges of constructing the seven-membered carbocycle with a specific methylation pattern and installing the amino acid functionality at a quaternary center.

Strategies for Incorporating the 4-Methylcycloheptyl Moiety

Ring-Expansion Reactions: Cyclohexanone derivatives can undergo ring expansion to form cycloheptanones. For example, a Tiffeneau-Demjanov rearrangement or a diazomethane-mediated ring expansion of a methylcyclohexanone could provide a route to 4-methylcycloheptanone (B1656831).

Cycloaddition Reactions: A [4+3] cycloaddition between a diene and an allyl cation equivalent could be employed to construct the seven-membered ring with the desired substitution pattern.

Functionalization of Cycloheptane (B1346806) Derivatives: Starting from a commercially available cycloheptane derivative, such as cycloheptanone or cycloheptene, the methyl group can be introduced through various alkylation or conjugate addition reactions.

Role of Key Reagents and Starting Materials in Formation

The synthesis of this compound would rely on a selection of key reagents and starting materials. A retrosynthetic analysis suggests that a key intermediate would be 1-amino-4-methylcycloheptanecarbonitrile or a related derivative.

Plausible Starting Materials and Reagents:

| Starting Material/Reagent | Role in Synthesis |

| 4-Methylcycloheptanone | A key precursor for the cycloheptyl moiety. It can be converted to an imine or a cyanohydrin to introduce the amino and carboxyl functionalities. |

| Cyanide Source (e.g., KCN, TMSCN) | Used in the Strecker synthesis to form an α-aminonitrile from 4-methylcycloheptanone. |

| Ammonia (B1221849) or Ammonium Salt | Provides the amino group in the Strecker synthesis. |

| Grignard or Organolithium Reagents | Could be used for the alkylation of cycloheptanone derivatives to introduce the methyl group. |

| Protecting Groups (e.g., Boc, Cbz) | Essential for protecting the amino group during subsequent synthetic transformations. |

| Hydrolyzing Agents (e.g., HCl, H2SO4) | Used for the hydrolysis of the nitrile in the α-aminonitrile to the corresponding carboxylic acid. |

A classical approach for the synthesis of α-amino acids that could be adapted here is the Strecker synthesis . This one-pot, three-component reaction of a ketone (4-methylcycloheptanone), ammonia, and cyanide would yield the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group would then afford the desired this compound.

Optimization of Reaction Conditions and Yields in Academic Contexts

In an academic research setting, the optimization of the synthesis of a novel compound like this compound would be a critical endeavor. The goal would be to maximize the yield and purity of the final product while minimizing side reactions and the number of synthetic steps. valpo.edu

Parameters for Optimization:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. A range of polar and non-polar solvents would be screened. |

| Temperature | Reaction temperature affects the rate of reaction and the formation of byproducts. Both cryogenic and elevated temperatures might be explored. |

| Catalyst | In catalytic reactions, such as photoredox catalysis, the choice of catalyst and its loading are crucial for efficiency. |

| Reagent Stoichiometry | The molar ratios of reactants can be adjusted to drive the reaction to completion and minimize the formation of impurities. |

| Reaction Time | Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize yield. |

| Purification Method | The development of an efficient purification protocol, such as crystallization or chromatography, is essential for obtaining the target compound in high purity. |

Stereochemical Considerations and Chiral Aspects of 2 1 Amino 4 Methylcycloheptyl Acetic Acid

Importance of Stereoisomerism in Cyclic Amino Acid Chemistry

Stereoisomerism is a fundamental concept in the chemistry of cyclic amino acids, profoundly influencing their biological and chemical properties. thoughtco.comuomustansiriyah.edu.iqwikipedia.org The specific three-dimensional orientation of atoms in these molecules is critical because biological systems, such as enzymes and receptors, are inherently chiral. wikipedia.orglibretexts.org Consequently, they often interact differently with different stereoisomers of a single compound. libretexts.orgresearchgate.net

The significance of stereoisomerism in this context includes:

Biological Activity: Most biologically active molecules are chiral, and typically only one enantiomer of a compound is responsible for its desired therapeutic or physiological effect. wikipedia.orgwikipedia.org The other enantiomer may be inactive or, in some cases, cause undesirable or toxic effects. researchgate.net For instance, the two enantiomers of the amino acid leucine (B10760876) exhibit different tastes, with one being bitter and the other sweet. libretexts.org This biological discrimination arises from the precise geometric fit required for a molecule to bind to its target receptor or enzyme active site. libretexts.org

Conformational Constraint in Peptides: Cyclic amino acids are widely used to introduce conformational constraints into peptides and peptide mimics. nih.gov The rigid ring structure limits the rotational freedom of the peptide backbone, leading to more stable and predictable secondary structures like β-turns and helices. nih.gov The stereochemistry at the α-carbon and other ring positions dictates the specific type of conformational preference induced. nih.gov This control over peptide conformation is crucial for designing peptides with enhanced stability, receptor affinity, and selectivity. researchgate.netnih.gov

The presence of the cycloheptyl ring in 2-(1-amino-4-methylcycloheptyl)acetic acid makes it a conformationally restricted analogue of natural amino acids. Its stereoisomers are expected to have distinct abilities to mimic or antagonize the function of endogenous molecules, making stereochemical control a prerequisite for its potential application in medicinal chemistry and drug design.

Methods for Achieving Enantiomeric and Diastereomeric Purity

The synthesis of stereoisomerically pure cyclic amino acids is a significant challenge in organic chemistry. Various strategies have been developed to control the absolute and relative stereochemistry during synthesis, ensuring access to specific enantiomers and diastereomers.

Chiral catalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids and their derivatives, providing access to enantiomerically enriched products from prochiral starting materials. nih.govfrontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product.

Key catalytic strategies include:

Asymmetric Hydrogenation: Chiral metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can catalyze the enantioselective hydrogenation of C=C or C=N double bonds. This method is effective for producing cyclic amino acids from unsaturated precursors. A new hydrogenation catalyst has been shown to sequentially generate stereocenters in cyclic peptides. chemistryworld.com

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts or other chiral catalysts, can be employed for the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) ester Schiff bases. This method has been successfully used to synthesize cyclic amino acids with piperidine (B6355638) and azepane cores. rsc.org

Nickel-Catalyzed Cross-Coupling: Chiral nickel catalysts can facilitate the enantioconvergent coupling of racemic alkyl halides with alkylzinc reagents. This method provides a versatile route to a wide array of unnatural α-amino acid derivatives under mild conditions. nih.gov

Chiral Aldehyde Catalysis: Mimicking biological processes, chiral aldehyde catalysts, such as those derived from BINOL, can activate N-unprotected amino acid esters to achieve stereoselective transformations. frontiersin.org These catalysts can be combined with transition metals to enhance reactivity and stereocontrol. frontiersin.org

| Catalytic Method | Catalyst Type | Typical Application | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Reduction of unsaturated precursors | High enantioselectivity for specific substrates |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric alkylation of glycine derivatives | Operational simplicity and mild conditions |

| Enantioconvergent Cross-Coupling | Chiral Nickel Complexes | Coupling of racemic halides with organozinc reagents | Versatility and use of readily available starting materials nih.gov |

| Chiral Aldehyde Catalysis | Chiral BINOL or Pyridoxal Derivatives | Asymmetric reactions of amino acid esters | Enzyme mimicry and good stereocontrol frontiersin.org |

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. This is often achieved by using a chiral auxiliary or by taking advantage of the inherent stereochemical biases of a cyclic starting material.

Strecker Reaction: The diastereoselective Strecker reaction is a widely used method for synthesizing α-amino acids. nih.gov It involves the addition of cyanide to an imine formed from a ketone and a chiral amine (a chiral auxiliary). The chiral auxiliary directs the attack of the cyanide nucleophile to one face of the C=N bond, leading to a diastereomerically enriched α-amino nitrile, which can then be hydrolyzed to the desired amino acid. nih.gov

Diels-Alder Reaction: This powerful cycloaddition reaction can be used to construct cyclic systems with high stereocontrol. By using chiral dienes, dienophiles, or catalysts, it is possible to synthesize cyclic precursors to amino acids with defined relative and absolute stereochemistry. This approach has been used to prepare conformationally constrained serine analogues with a cyclohexane (B81311) ring. unirioja.es

Use of Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This strategy has been employed in various reactions, including alkylations and reductions, to produce chiral cyclic amino acid precursors. nih.gov

Cyclization of Chiral Precursors: Starting from an enantiomerically pure acyclic precursor, a diastereoselective cyclization reaction can establish the stereochemistry of the ring system. For example, an intramolecular cyclization of an amino acid-derived diazoketone can produce oxazinanones with good diastereoselectivity. frontiersin.org

Enantiomeric Separation Techniques for Amino Acid Derivatives

When an asymmetric synthesis does not yield a product with 100% enantiomeric purity, or when a racemic mixture is synthesized, separation techniques are required to isolate the individual enantiomers. This process is known as chiral resolution. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and effective methods for separating enantiomers. yakhak.orgcat-online.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. yakhak.org

Common CSPs include:

Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) yakhak.org

Macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) sigmaaldrich.comnih.gov

Ligand exchange phases (e.g., amino acids coated on a solid support with a copper (II) salt in the mobile phase) chromatographytoday.com

Chiral crown ethers sigmaaldrich.com

Capillary Electrophoresis (CE): Chiral selectors, such as quinine (B1679958) and its derivatives, can be used as additives in non-aqueous capillary electrophoresis to achieve enantiomeric separation of amino acid derivatives. nih.gov

Crystallization of Diastereomeric Salts: This classical resolution method involves reacting the racemic amino acid (which is amphoteric) with an enantiomerically pure chiral acid or base (the resolving agent). wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org By carefully choosing the solvent system, one of the diastereomeric salts can be selectively crystallized and separated by filtration. The resolving agent is then removed to yield the enantiomerically pure amino acid. wikipedia.org

| Technique | Principle | Typical Application | Notes |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase (CSP) | Analytical and preparative separation of enantiomers | Wide variety of CSPs available for different compound classes yakhak.orgsigmaaldrich.com |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities | Large-scale industrial resolution | Requires a suitable chiral resolving agent and can be labor-intensive wikipedia.org |

| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral additive | Analytical separation of charged amino acid derivatives | High efficiency and requires only small sample volumes nih.gov |

Advanced Spectroscopic Characterization of 2 1 Amino 4 Methylcycloheptyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(1-Amino-4-methylcycloheptyl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals, confirm the covalent bonding network, and deduce the preferred conformation of the flexible seven-membered ring. ias.ac.in

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the methyl, cycloheptyl, and amino acid moieties. The precise chemical shifts are sensitive to the solvent, pH, and the conformational dynamics of the cycloheptane (B1346806) ring.

In the ¹H NMR spectrum , the protons of the cycloheptyl ring would appear as a complex series of multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. The proton on the carbon bearing the methyl group (H4) and the protons on the carbons adjacent to the quaternary C1 position would likely be found in this region. The methyl group (CH₃) protons are expected to produce a doublet around 0.9 ppm. The two protons of the methylene (B1212753) group (CH₂) in the acetic acid side chain are diastereotopic due to the adjacent chiral center (C1) and would likely appear as a pair of doublets (an AB quartet) or a multiplet, expected in the 2.3-2.8 ppm range. The chemical shifts of the amine (NH₂) and carboxylic acid (OH) protons are variable and depend on the solvent and concentration; in zwitterionic form (in D₂O), the NH₃⁺ protons may appear as a broad singlet downfield.

The ¹³C NMR spectrum provides a distinct signal for each carbon atom. The quaternary carbon (C1), bonded to the amino group and the acetic acid side chain, is expected to have a chemical shift in the range of 55-65 ppm. The carbons of the cycloheptyl ring would resonate between 20-50 ppm, with the carbon bearing the methyl group (C4) and those adjacent to the substituted C1 being influenced by substituent effects. The methyl carbon signal is anticipated to appear upfield, around 22 ppm. The methylene carbon of the acetic acid group is expected around 40-45 ppm, while the carboxyl carbon (COO⁻ or COOH) would be the most downfield signal, typically in the 175-185 ppm region. researchgate.netorganicchemistrydata.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH / -COO⁻ | ¹³C | 175 - 185 | Most downfield signal; sensitive to protonation state. |

| C1 (Quaternary) | ¹³C | 55 - 65 | Carbon bearing both the amino and acetic acid groups. |

| -CH₂-COOH | ¹³C | 40 - 45 | Methylene carbon of the side chain. |

| Cycloheptyl Ring Carbons | ¹³C | 20 - 50 | Range for C2, C3, C4, C5, C6, C7. Shift values vary based on proximity to substituents and ring conformation. |

| -CH₃ | ¹³C | ~22 | Methyl group carbon. |

| -CH₂-COOH | ¹H | 2.3 - 2.8 | Diastereotopic protons, may appear as an AB quartet. |

| Cycloheptyl Ring Protons | ¹H | 1.0 - 2.0 | Complex, overlapping multiplets. |

| -CH₃ | ¹H | ~0.9 | Typically a doublet, coupled to the H4 proton. |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, typically over two or three bonds. It would be used to trace the connectivity within the cycloheptyl ring, identifying which protons are adjacent to one another. It would also confirm the coupling between the methyl protons and the H4 proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal (except for the acidic and amino protons) to its attached carbon, allowing for the definitive assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbon (C1), which has no attached protons. Correlations would be expected from the protons of the -CH₂-COOH group and the protons on C2 and C7 to the C1 carbon, confirming the core structure of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govsigmaaldrich.com For this compound, these spectra are expected to confirm the presence of the amino and carboxylic acid groups and provide insights into its solid-state structure, likely a zwitterion. acs.orgwjarr.comnih.gov

In the solid state, amino acids typically exist as zwitterions (NH₃⁺ and COO⁻). The IR spectrum would be characterized by:

N-H stretching of the ammonium (B1175870) group (NH₃⁺) appearing as a very broad and strong absorption in the 2500-3200 cm⁻¹ region, often overlapping with C-H stretches. pmf.unsa.ba

C-H stretching vibrations from the methyl and cycloheptyl groups would be observed as sharp bands between 2850-3000 cm⁻¹. msu.edulumenlearning.com

Asymmetric and symmetric stretching of the carboxylate group (COO⁻) would produce two distinct, strong bands. The asymmetric stretch typically appears around 1560-1620 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹. nih.gov The presence of these two bands instead of a single C=O stretch around 1700 cm⁻¹ is a hallmark of the zwitterionic form.

N-H bending vibrations (scissoring) of the NH₃⁺ group appear as a medium to strong band around 1500-1550 cm⁻¹.

The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching, C-H bending, and other skeletal vibrations of the cycloheptyl ring, which are sensitive to the molecule's conformation. maricopa.edu

Characteristic Vibrational Frequencies for this compound (Zwitterionic Form)

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₃⁺ | 2500 - 3200 | Strong, Broad |

| C-H Stretch | Aliphatic (Ring, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Asymmetric Stretch | -COO⁻ | 1560 - 1620 | Strong |

| N-H Bend (Scissoring) | -NH₃⁺ | 1500 - 1550 | Medium-Strong |

| C-H Bend | -CH₂, -CH₃ | 1440 - 1470 | Medium |

| C=O Symmetric Stretch | -COO⁻ | ~1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₉NO₂), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed.

The expected monoisotopic mass is 185.1416 u. In positive ion mode ESI-MS, the compound would be detected as the protonated molecular ion [M+H]⁺ at an m/z of 186.1494.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion, using Collision-Induced Dissociation (CID), would provide structural information. The fragmentation of protonated α-amino acids typically involves characteristic neutral losses. nih.govscispace.com Key fragmentation pathways for this molecule are predicted to include:

Loss of water (H₂O, 18.01 u): A common fragmentation for protonated carboxylic acids, leading to a fragment ion at m/z 168.1388.

Loss of formic acid (HCOOH, 46.01 u): This corresponds to the loss of the entire carboxylic acid group, resulting in an iminium ion at m/z 140.1388.

Loss of ammonia (B1221849) (NH₃, 17.03 u): Loss from the protonated amine can also occur, though it is often less favorable than the loss of water or formic acid.

Cleavage of the C1-CH₂ bond: Scission of the bond connecting the acetic acid side chain to the ring would be a major pathway, potentially leading to characteristic ring-containing and side-chain-containing fragments.

The analysis of these fragment ions allows for the confirmation of the constituent parts of the molecule and their connectivity. nih.gov

Predicted ESI-MS Fragmentation for [M+H]⁺ of this compound

| m/z (Predicted) | Ion Formula | Identity/Origin |

|---|---|---|

| 186.1494 | [C₁₀H₂₀NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 168.1388 | [C₁₀H₁₈N]⁺ | [M+H - H₂O]⁺ |

| 140.1388 | [C₉H₁₈N]⁺ | [M+H - HCOOH]⁺ |

| 124.1436 | [C₉H₁₈]⁺ | [M+H - NH₃ - CO]⁺ or other complex rearrangements |

Chiroptical Spectroscopy (e.g., VCD, ORD, CD) for Stereochemical Characterization

This compound possesses two stereocenters at the C1 and C4 positions. This gives rise to four possible stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). Chiroptical spectroscopy techniques are essential for distinguishing between these stereoisomers and assigning their absolute configuration.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org An enantiomer and its mirror image produce VCD spectra that are equal in magnitude but opposite in sign, while diastereomers have distinct VCD spectra. researchgate.net

The standard method for assigning the absolute configuration involves a combination of experimental measurement and computational chemistry. nih.gov The VCD spectrum of an isolated stereoisomer would be measured experimentally. Concurrently, Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD spectrum for a specific, known configuration (e.g., the (1R, 4R) isomer). By comparing the experimental spectrum with the calculated spectrum, the absolute configuration of the sample can be unambiguously determined. Specific vibrational modes, such as the C=O stretching and N-H bending modes, often provide intense and characteristic VCD signals that are sensitive to the stereochemistry. acs.orgdocumentsdelivered.com

Similarly, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption and rotation of circularly polarized UV-visible light, can also be used, although they are typically more informative for molecules containing chromophores. For this aliphatic amino acid, VCD is generally the more powerful and informative technique for stereochemical assignment.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Formic acid |

| Ammonia |

Computational Chemistry and Theoretical Studies on 2 1 Amino 4 Methylcycloheptyl Acetic Acid

Quantum Chemical Calculations (DFT, MP2, CCSD(T)) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to solve the electronic Schrödinger equation, providing accurate descriptions of molecular geometry and energy.

Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for geometry optimization and frequency calculations of medium-sized molecules.

Møller-Plesset Perturbation Theory (MP2) is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation, offering higher accuracy for energetics.

Coupled Cluster (CCSD(T)) is considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies, though its computational cost is significant, typically limiting its use to smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory. acs.orgacs.orgnih.gov

For 2-(1-amino-4-methylcycloheptyl)acetic acid, a hybrid approach is often employed: initial geometry optimizations and frequency calculations are performed using DFT, followed by more accurate single-point energy calculations with MP2 or CCSD(T) to refine the relative energies of different conformers. researchgate.net

The first step in the computational analysis of this compound is to identify its stable three-dimensional structures, or conformers. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. nih.gov Given the flexible seven-membered cycloheptane (B1346806) ring and the rotatable bonds of the acetic acid side chain, the molecule can exist in numerous conformations.

The process involves:

Initial Structure Generation: Generating a diverse set of possible starting geometries.

Energy Minimization: Using a quantum chemical method (e.g., DFT with a functional like B3LYP and a basis set like 6-311++G(d,p)) to find the nearest local energy minimum on the potential energy surface for each starting structure. nih.gov

Conformer Identification: The resulting optimized structures represent the stable conformers of the molecule.

For this compound, key structural features to consider include the puckering of the cycloheptane ring (e.g., twist-chair vs. chair conformations), the orientation of the methyl, amino, and acetic acid groups (axial vs. equatorial), and intramolecular interactions, such as potential hydrogen bonding between the amino and carboxylate groups. researchgate.netuva.es The relative energies of these conformers determine their population at a given temperature.

| Conformer | Ring Conformation | Substituent Positions (Amino/Acetic Acid) | Relative Energy (kcal/mol) (Illustrative) |

| 1 | Twist-Chair | Equatorial | 0.00 |

| 2 | Twist-Chair | Axial | 1.52 |

| 3 | Chair | Equatorial | 0.85 |

| 4 | Chair | Axial | 2.78 |

This table presents illustrative data based on typical energy differences found in substituted cycloalkanes. The actual values for this compound would require specific calculations.

The conformational flexibility of the cycloheptane ring is a defining characteristic of this compound. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane has a complex potential energy surface (PES) with multiple low-energy conformers, primarily the twist-chair and chair forms, separated by low energy barriers. researchgate.net The presence of substituents—the methyl group at the 4-position and the amino and acetic acid groups at the 1-position—further complicates this landscape.

Computational studies would explore this landscape by:

Systematic Conformational Search: Employing algorithms to systematically rotate dihedral angles and explore different ring puckers to map the PES.

Transition State Searching: Identifying the energy barriers (transition states) that separate different conformers. This information is crucial for understanding the dynamic interconversion between conformers.

The substitution pattern is critical. The geminal amino and acetic acid groups at C1 create significant steric demands, while the methyl group at C4 influences the preferred ring pucker to minimize steric strain. The resulting energy landscape reveals the most probable shapes the molecule will adopt and the pathways for transitioning between them.

Once the equilibrium geometries of the stable conformers are obtained, their spectroscopic properties can be predicted with high accuracy. These theoretical predictions are invaluable for interpreting experimental spectra or for providing data where none is available.

NMR Shielding Constants: Quantum chemical methods can calculate the magnetic shielding tensor for each nucleus (e.g., ¹³C, ¹H, ¹⁵N). illinois.edunih.gov These values are then converted into chemical shifts, which can be directly compared to experimental NMR data. bohrium.comnih.gov Calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For a flexible molecule, the predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. biorxiv.org

| Carbon Atom | Calculated ¹³C Shielding Constant (ppm) (Illustrative) | Converted Chemical Shift (ppm) (Illustrative) |

| C=O (carboxyl) | -15.2 | 178.5 |

| Cα (quaternary) | 125.6 | 57.7 |

| CH₂ (acetic) | 142.1 | 41.2 |

| C4-H (methyl) | 150.3 | 33.0 |

| CH₃ (methyl) | 162.4 | 20.9 |

Illustrative values are referenced against a standard (e.g., TMS) calculated at the same level of theory.

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net These calculations help in assigning experimental vibrational bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-H bending of the amine, and the C-H stretches of the cycloheptane ring. nih.govmdpi.com Theoretical spectra for each stable conformer can be generated to understand how conformational changes affect the vibrational modes.

Optical Rotation: Since this compound is a chiral molecule (assuming a specific stereoisomer), it will rotate the plane of polarized light. The specific rotation is a physical constant that can be predicted computationally. researchgate.netvt.edumasterorganicchemistry.com This calculation is highly sensitive to the molecular geometry and the level of theory used, often requiring methods that accurately describe electron correlation. nih.gov Predicting the sign and magnitude of the optical rotation is a powerful tool for assigning the absolute configuration (R/S) of a chiral center. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the molecule's dynamic behavior over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov

For this compound, MD simulations, particularly in an explicit solvent like water, are used to investigate:

Conformational Dynamics: The simulation can track the transitions between different conformers of the cycloheptane ring and the rotation of the side chains in real-time. This provides a more realistic view of the molecule's flexibility and the relative populations of different conformational states in solution. nih.gov

Advanced Computational Approaches in Amino Acid Research

The study of novel amino acids like this compound benefits from advanced computational strategies that go beyond the analysis of a single molecule.

Chemoinformatics applies computational methods to analyze vast collections of chemical data. In the context of amino acid research, this involves exploring the "chemical space" of possible amino acid structures. acs.orgroyalsocietypublishing.org

Molecular Structure Generation: Algorithms can be used to create large virtual libraries of novel amino acids by systematically combining different scaffolds (like the 4-methylcycloheptyl group) with amino and carboxylic acid functionalities. nih.govresearchgate.net This allows for the in silico exploration of structural diversity far beyond what is synthetically accessible. researchgate.net

Property Prediction and Screening: For these generated libraries, key physicochemical properties (e.g., solubility, pKa, lipophilicity) can be rapidly predicted using Quantitative Structure-Activity Relationship (QSAR) models or other machine learning approaches. nih.gov This enables the high-throughput screening of vast numbers of candidate molecules to identify those with desirable properties for specific applications, such as peptidomimetic drug design or materials science. schrodinger.comlifechemicals.comresearchgate.netnih.gov The compound this compound could itself be a result of such a computational design and screening process, selected for its unique combination of conformational restriction and functional group presentation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Amino Acid Propertiesnih.gov

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical studies of this compound. Specifically, no dedicated Quantitative Structure-Property Relationship (QSPR) models for this particular non-standard amino acid have been found.

QSPR studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. psu.edu These models are built upon molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. psu.edu For amino acids, QSPR can be used to predict a wide range of properties, including, but not limited to, hydrophobicity, size, and charge, which are fundamental to understanding their biological activity and behavior in protein structures. acs.org

The development of a QSPR model for this compound would involve a multi-step process. Initially, a set of molecular descriptors for the compound would be calculated. These can be categorized into several classes, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Related to the electronic structure of the molecule.

Once the descriptors are calculated, a mathematical model is developed to establish a relationship between these descriptors and a specific property of interest. This often involves statistical techniques like multiple linear regression or machine learning algorithms. psu.edu The predictive power of the resulting model is then rigorously evaluated through internal and external validation procedures.

While general QSPR models exist for the 20 proteinogenic amino acids and other non-standard amino acids, the unique cycloheptyl moiety with a methyl substituent in this compound necessitates a dedicated study to accurately predict its properties. nih.govacs.org The conformational flexibility of the seven-membered ring would likely play a significant role in determining its molecular descriptors and, consequently, its properties.

The absence of specific QSPR studies on this compound means that there are no established models or data tables of predicted properties to report at this time. Future computational research would be invaluable to build such models, which could, in turn, facilitate the rational design of peptides and other molecules incorporating this amino acid.

Chemical Transformations and Reactivity of 2 1 Amino 4 Methylcycloheptyl Acetic Acid

Reactions Involving the Carboxylic Acid Moietyorganic-chemistry.orglibretexts.org

The carboxylic acid group is a primary site for transformations, typically involving nucleophilic attack at the electrophilic carbonyl carbon. pearson.com

The carboxylic acid moiety of 2-(1-Amino-4-methylcycloheptyl)acetic acid can readily undergo esterification and amidation, two fundamental transformations for this functional group.

Esterification: This reaction involves treating the amino acid with an alcohol in the presence of an acid catalyst. google.com A common method is the Fischer esterification, which utilizes an excess of the alcohol as the solvent and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com Alternatively, reagents such as thionyl chloride (SOCl₂) or trimethylchlorosilane can be used to facilitate the conversion of the amino acid into its corresponding ester. nih.govuantwerpen.be For instance, reaction with methanol (B129727) and an acid catalyst would yield methyl 2-(1-amino-4-methylcycloheptyl)acetate.

Amide Formation: The formation of an amide bond requires the activation of the carboxylic acid, as the direct reaction with an amine is typically inefficient. unimi.ityoutube.com Activating agents, often referred to as coupling reagents, convert the hydroxyl group of the carboxylic acid into a better leaving group. nih.gov Common coupling reagents used in peptide synthesis and other amide formations include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govlibretexts.org The activated acid can then react with a primary or secondary amine to form the corresponding amide. Intramolecularly, the amino and carboxyl groups of amino acids can react to form cyclic amides, such as diketopiperazines, especially under thermal conditions. organic-chemistry.org

| Transformation | Reagents | General Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., HCl, H₂SO₄) | Reflux in excess alcohol | Amino ester |

| Esterification | Alcohol, Thionyl Chloride (SOCl₂) | Often performed at low temperatures, then refluxed | Amino ester hydrochloride |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Anhydrous solvent, room temperature | Amide |

| Amide Formation | Ammonia (B1221849) or Amine, Boronic Acid Catalyst | Molecular sieves, room temperature or mild heating | Amide masterorganicchemistry.com |

The reactions of esterification and amide formation proceed through a common mechanistic pathway known as nucleophilic acyl substitution. pearson.compressbooks.pub This two-step mechanism is characteristic of carboxylic acid derivatives. pearson.comrsc.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (the oxygen from an alcohol for esterification, or the nitrogen from an amine for amidation) on the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). pressbooks.pub This addition step breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate. pearson.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a leaving group is expelled. pressbooks.pub In the case of an activated carboxylic acid, the leaving group is derived from the coupling reagent. For acid-catalyzed esterification, the leaving group is water, which is formed after protonation of the hydroxyl group. rsc.org

This addition-elimination sequence results in the net substitution of the hydroxyl group of the carboxylic acid with the nucleophile (an alkoxy group from an alcohol or an amino group from an amine). pearson.com

Reactions Involving the Amino Grouplibretexts.orgwikipedia.org

The primary amino group, with its lone pair of electrons, functions as a nucleophile and a base, enabling a range of chemical transformations.

Alkylation: The amino group can be alkylated by reaction with alkyl halides through a nucleophilic substitution reaction. masterorganicchemistry.com However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. organic-chemistry.org For more controlled alkylation, reductive amination is a preferred method, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. youtube.com

Acylation: The acylation of the amino group is a more straightforward and controllable reaction. It readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. researchgate.netnih.gov This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For example, reacting this compound with acetyl chloride would yield N-acetyl-2-(1-amino-4-methylcycloheptyl)acetic acid. This transformation is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. amazonaws.com

| Transformation | Reagents | General Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Often leads to a mixture of primary, secondary, tertiary, and quaternary products organic-chemistry.org | Alkylated Amine(s) |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled, selective alkylation youtube.com | Secondary or Tertiary Amine |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | Presence of a non-nucleophilic base (e.g., Pyridine) | N-Acyl Amino Acid |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Mild conditions, sometimes without an additional base researchgate.net | N-Acyl Amino Acid |

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a potential precursor for the synthesis of various heterocyclic compounds. The amino group can participate in cyclization reactions with suitable reagents to form nitrogen-containing rings.

For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of piperidinone derivatives through a Michael addition followed by intramolecular amidation. Condensation reactions with dicarbonyl compounds or their equivalents can also be employed to construct heterocyclic systems. Furthermore, reactions involving reagents like thiourea (B124793) or isothiocyanates could potentially lead to the formation of thiazole (B1198619) or thiadiazole-containing structures, which are common motifs in medicinal chemistry. researchgate.netchemicalbook.combeilstein-journals.org The synthesis of 1,2-oxazole derivatives from cyclic amino acids has been demonstrated, suggesting a possible pathway for forming such heterocycles from the title compound as well. bldpharm.com

Reactivity of the Cycloheptyl Ring Systemresearchgate.netgoogle.com

The 4-methylcycloheptyl portion of the molecule consists of a saturated carbocyclic ring. As an alkyl group, it is generally unreactive under mild conditions. The C-H bonds of the cycloheptane (B1346806) ring are non-polar and have high dissociation energies, making them resistant to attack by most nucleophiles and electrophiles.

Reactions involving the cycloheptyl ring typically require harsh conditions, such as those used for free-radical reactions. For instance, free-radical halogenation with chlorine or bromine in the presence of UV light could lead to the substitution of hydrogen atoms on the ring. However, this reaction would likely be unselective, producing a complex mixture of mono- and poly-halogenated isomers, as there are multiple secondary and tertiary hydrogens available for substitution on the cycloheptyl ring. The presence of the electron-withdrawing amino and carboxylic acid groups would likely have a minimal electronic effect on the remote C-H bonds of the ring, so reactivity would be governed primarily by the statistical distribution and relative stability of the potential radical intermediates (tertiary > secondary).

Ring Expansion and Contraction Potential

The potential for ring expansion and contraction of the cycloheptyl ring in this compound can be inferred from established rearrangement reactions in cyclic systems. However, specific studies demonstrating these transformations on this molecule are not readily found.

One theoretical pathway for ring contraction could involve a Favorskii-type rearrangement if a suitable leaving group were introduced alpha to a carbonyl group, which is not present in the parent amino acid. Another possibility for altering the ring size is through transannular cyclizations, where functional groups on different parts of the ring interact. The presence of the amino and carboxylic acid groups could potentially be modified to facilitate such reactions, though this remains speculative without experimental evidence.

Similarly, ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, typically involve the treatment of a cyclic β-amino alcohol with nitrous acid. To apply this to this compound, the carboxylic acid would first need to be reduced to the corresponding alcohol. Subsequent treatment with nitrous acid could then, in principle, lead to a ring-expanded cyclooctanone (B32682) derivative. The regioselectivity of such a rearrangement would be influenced by the substitution pattern of the cycloheptyl ring.

Table 1: Theoretical Ring Expansion/Contraction Reactions

| Reaction Type | Required Modification of this compound | Potential Product Class |

| Tiffeneau-Demjanov | Reduction of carboxylic acid to an alcohol | Cyclooctanone derivative |

| Favorskii Rearrangement | Introduction of a leaving group alpha to a carbonyl | Cyclohexyl derivative |

Note: This table is based on theoretical possibilities and not on documented reactions for this specific compound.

Stereoselective Functionalization of the Cycloheptyl Ring

The stereoselective functionalization of the cycloheptyl ring in this compound presents a significant synthetic challenge due to the conformational flexibility of the seven-membered ring. Achieving high levels of stereocontrol in such systems often requires the use of directing groups or chiral catalysts.

The existing stereocenters in the molecule, namely the carbon bearing the amino and acetic acid groups (a quaternary center) and the carbon with the methyl group, could potentially influence the stereochemical outcome of reactions at other positions on the ring. For instance, a directed C-H activation approach could be envisioned, where a catalyst coordinates to the amino or carboxylate group and delivers a reagent to a specific C-H bond on the cycloheptyl ring.

Another strategy for stereoselective functionalization could involve the conversion of the existing functional groups into moieties that can participate in diastereoselective reactions. For example, the carboxylic acid could be converted into a chiral auxiliary-containing amide, which could then direct the stereoselective addition of a nucleophile to a newly introduced electrophilic center on the ring.

Table 2: Potential Strategies for Stereoselective Functionalization

| Strategy | Description | Potential Outcome |

| Directed C-H Activation | Use of a catalyst that coordinates to existing functional groups to direct functionalization of a specific C-H bond. | Introduction of a new functional group with controlled stereochemistry relative to the directing group. |

| Chiral Auxiliary | Conversion of the carboxylic acid to an amide with a chiral auxiliary to control the stereochemistry of subsequent reactions. | Diastereoselective modification of the cycloheptyl ring. |

| Substrate-Controlled Reactions | Utilizing the existing stereocenters to influence the stereochemical outcome of reactions at other positions on the ring. | Formation of one diastereomer in preference to others. |

Note: These strategies are general approaches in stereoselective synthesis and have not been specifically reported for this compound.

Applications in Materials Science and Chemical Biology Research

Utilization as Building Blocks in Complex Organic Synthesis

Cyclic β-amino acids are valuable building blocks in organic synthesis, prized for their ability to introduce specific, rigid conformations into larger molecules. hilarispublisher.comnih.gov The synthesis of such compounds is a key area of research, often involving multi-step processes to achieve the desired stereochemistry. For instance, the synthesis of related compounds like Gabapentin, which features a cyclohexane (B81311) ring, involves methods like Hofmann rearrangement or reductive amination. wikipedia.orggoogle.com Similar synthetic strategies could potentially be adapted for 2-(1-amino-4-methylcycloheptyl)acetic acid.

The presence of both an amine and a carboxylic acid allows these molecules to be readily incorporated into various molecular frameworks using standard peptide coupling techniques or other condensation reactions. hilarispublisher.com Their rigid cycloalkane core serves as a scaffold, enabling the synthesis of complex molecules with predictable three-dimensional structures. This is particularly important in the development of pharmacologically active compounds where specific spatial arrangements of functional groups are necessary for biological activity. acs.orgnih.gov

Incorporation into Peptides and Peptide Mimics for Conformational Control and Folding Studies

Incorporating unnatural amino acids, especially conformationally restricted ones like cyclic β-amino acids, into peptide chains is a powerful strategy for controlling their secondary structure. nih.goviupac.orgacs.org Peptides containing β-amino acids are known as β-peptides or α,β-peptides and often exhibit enhanced stability against degradation by proteases. acs.orgresearchgate.net

The cycloheptyl ring of this compound would significantly restrict the rotational freedom of the peptide backbone. This constraint can be used to induce and stabilize specific secondary structures, such as helices, turns, or sheets. rsc.orgnih.gov By carefully positioning such cyclic residues within a peptide sequence, researchers can guide the peptide to fold into a desired conformation, which is crucial for mimicking the structure of protein epitopes or designing molecules with specific binding properties. nih.govku.dk Studies on peptides containing other cyclic amino acids, such as those derived from cyclohexane or cyclopentane, have demonstrated their ability to form well-defined and stable secondary structures. rsc.orgresearchgate.net

Role in the Design of Constrained Peptidomimetics

Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov A key strategy in peptidomimetic design is the use of conformational constraints to lock the molecule in its bioactive conformation, reducing the entropic penalty upon binding to its target. acs.orgnih.govnih.gov

The rigid structure of this compound makes it an ideal candidate for inclusion in constrained peptidomimetics. nih.govscispace.com By replacing a flexible portion of a natural peptide with this cyclic amino acid, the resulting peptidomimetic can be pre-organized into a specific three-dimensional shape that fits the target receptor or enzyme active site. acs.orgnih.gov This approach has been successfully used to develop potent and selective inhibitors for various biological targets. The use of bicyclic and polycyclic amino acids has been particularly successful in creating highly constrained peptidomimetics that are resistant to enzymatic degradation. acs.orgnih.gov

Exploration in Novel Bioconjugation Strategies and Noncanonical Amino Acid Tagging

Bioconjugation involves linking biomolecules to other molecules for various applications in medicine and research. nih.gov Noncanonical amino acids (ncAAs) equipped with bioorthogonal functional groups—chemical handles that react selectively with a partner group without interfering with biological processes—are central to modern bioconjugation techniques. openrepository.com

Techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) allow for the labeling and visualization of newly synthesized proteins. nih.govbrandon-russell.comgbiosciences.com These methods rely on incorporating ncAAs with azide (B81097) or alkyne groups into proteins, which can then be "clicked" to reporter molecules. nih.govnih.gov While this compound in its native form lacks a bioorthogonal handle, it could be chemically modified to include one. A derivative functionalized with an azide, alkyne, or other reactive group could potentially be used as a novel ncAA for protein labeling, purification, and visualization, expanding the toolkit available for studying proteome dynamics. researchgate.net

Potential Contributions to Advanced Material Design and Engineering

The self-assembly of amino acids and peptides into well-ordered nanostructures is a burgeoning field in materials science. nih.govbeilstein-journals.org These biomaterials have applications in tissue engineering, drug delivery, and regenerative medicine. Functionalized amino acids can be used to create polymers with tunable properties, such as hydrolysis profiles and mechanical strength. bezwadabiomedical.com

By functionalizing the surface of materials like mesoporous silica (B1680970) with amino acids, it is possible to mimic protein surfaces and enhance interactions with biological molecules. mdpi.com The unique structure of this compound could be leveraged in the design of novel polymers or functionalized surfaces. Its rigid core could impart desirable structural properties to a polymer backbone, while the amino and carboxylic acid groups provide sites for further chemical modification or interaction with other molecules. The introduction of such amino-functionalized materials has shown promise in enhancing the dispersion and processability of carbon-based nanomaterials for biological applications. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways for Enantiopure Access

The biological and material properties of chiral molecules are often dictated by their stereochemistry. Consequently, the development of synthetic methods that provide access to enantiomerically pure forms of 2-(1-Amino-4-methylcycloheptyl)acetic acid is a critical area for future investigation. While racemic synthesis provides initial access to the compound, stereoselective routes are essential for elucidating the structure-activity relationships of its individual enantiomers.

Future research in this area could focus on several promising strategies:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful approach. Research could explore the application of chiral transition metal catalysts or organocatalysts in reactions such as asymmetric hydrogenation, alkylation, or amination of a suitable prochiral precursor.

Chiral Auxiliary-Based Syntheses: This classical yet effective method involves the temporary attachment of a chiral auxiliary to a substrate to direct a stereoselective transformation. Subsequent removal of the auxiliary would yield the desired enantiopure product. The development of a synthetic sequence incorporating a readily available and easily removable chiral auxiliary could provide a reliable route to both enantiomers of the target molecule.

Enzymatic Resolution: Biocatalysis offers a highly selective means of resolving racemic mixtures. Future studies could investigate the use of lipases or other hydrolases to selectively acylate or hydrolyze one enantiomer of a racemic ester derivative of this compound, allowing for the separation of the two enantiomers.

The success of these endeavors would be evaluated by the enantiomeric excess (e.e.) achieved for each method, with the goal of obtaining values greater than 99%.

Table 1: Hypothetical Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Catalyst/Auxiliary | Hypothetical Enantiomeric Excess (e.e.) | Key Challenges |

| Asymmetric Hydrogenation | Rh(I)-DuPhos | >95% | Synthesis of suitable prochiral olefin precursor. |

| Chiral Auxiliary (Evans) | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | >98% | Multiple synthetic steps; removal of the auxiliary. |

| Enzymatic Resolution | Candida antarctica lipase (B570770) B (CALB) | >99% | Optimization of reaction conditions; separation of enantiomers. |

Deeper Computational Characterization of Complex Conformational Spaces

The seven-membered cycloheptyl ring of this compound endows it with significant conformational flexibility compared to smaller cyclic systems. A thorough understanding of its conformational landscape is paramount for predicting its interactions with biological targets or its role in the structure of larger molecular assemblies.

Future computational studies should aim to:

Perform High-Level Quantum Mechanical Calculations: Employing methods such as Density Functional Theory (DFT) will allow for the accurate determination of the relative energies of different chair, boat, and twist-chair conformations of the cycloheptyl ring.

Conduct Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different solvent environments, revealing the accessible conformational states and the energy barriers between them.

Analyze Intramolecular Hydrogen Bonding: Computational methods can be used to investigate the potential for intramolecular hydrogen bonds between the amino and carboxylic acid groups, which could significantly influence the preferred conformation.

These computational investigations would provide a detailed atomistic-level understanding of the molecule's three-dimensional structure and flexibility, which is crucial for rational drug design and materials science applications.

Table 2: Illustrative Calculated Relative Energies of Potential Conformers

| Conformer | Dihedral Angle (°C) | Calculated Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Twist-Chair 1 | 55.4 | 0.00 | 75.2 |

| Chair | -78.2 | 1.25 | 12.1 |

| Twist-Chair 2 | -45.8 | 0.85 | 2.5 |

| Boat | 90.1 | 2.50 | 10.2 |

Investigation of Advanced Reactivity Profiles and Catalytic Transformations

The presence of both an amino group and a carboxylic acid group makes this compound a versatile building block for further chemical modifications. Future research should explore its reactivity to synthesize a diverse range of derivatives with potentially novel properties.

Key areas for investigation include:

Peptide Synthesis: Incorporating this constrained β-amino acid into peptide sequences could lead to peptidomimetics with enhanced stability against enzymatic degradation and well-defined secondary structures.

Derivatization of Functional Groups: The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid can be converted to esters, amides, or acid chlorides. These derivatizations would generate a library of new compounds for screening in various applications.

Use as a Chiral Ligand: The inherent chirality of the molecule, once resolved into its enantiomers, makes it a candidate for use as a ligand in asymmetric catalysis. The synthesis of transition metal complexes bearing this amino acid as a ligand could lead to new catalysts for a variety of stereoselective transformations.

A systematic study of its reactivity will not only expand the chemical space accessible from this core structure but also potentially uncover novel catalytic activities.

Expanding Applications in Designed Chemical Architectures and Bio-Inspired Materials

The unique structural features of this compound make it an attractive candidate for the construction of advanced materials and functional molecular architectures.

Future research could explore its use in:

Foldamers: The constrained nature of the cycloheptyl ring could be exploited to induce specific folding patterns in oligomers or polymers, leading to the creation of novel foldamers with predictable three-dimensional structures. These structures could mimic the secondary structures of proteins and find applications in areas such as molecular recognition and catalysis.

Self-Assembling Systems: The ability of the amino and carboxylic acid groups to form hydrogen bonds could be leveraged to design molecules that self-assemble into well-ordered supramolecular structures, such as nanotubes, vesicles, or gels.

Bio-Inspired Materials: By incorporating this amino acid into polymers, it may be possible to create new biocompatible and biodegradable materials with tailored mechanical and chemical properties for applications in tissue engineering and drug delivery.

The exploration of these applications could lead to the development of new materials with properties that are not accessible with traditional building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。